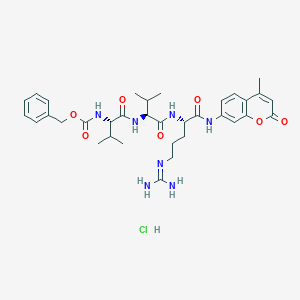
Z-Val-Val-Arg-AMC HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Z-Val-Val-Arg-AMC HCl involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically includes the following steps:
Coupling of Amino Acids: The amino acids valine and arginine are sequentially coupled to a solid support resin using coupling reagents like HBTU or DIC in the presence of a base such as DIPEA.
Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected using a mixture of TFA, water, and scavengers like TIS.
Purification: The crude peptide is purified by reverse-phase HPLC to obtain the desired product.
Formation of Hydrochloride Salt: The purified peptide is converted to its hydrochloride salt form by treatment with hydrochloric acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale HPLC systems are employed to ensure high yield and purity. The process is optimized for cost-effectiveness and efficiency.
化学反应分析
Types of Reactions
Z-Val-Val-Arg-AMC HCl primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the amide bond between the peptide and the 7-amido-4-methylcoumarin (AMC) moiety releases the fluorescent AMC, which can be quantitatively measured.
Common Reagents and Conditions
Proteases: Enzymes like cathepsins B, L, and S are commonly used to catalyze the hydrolysis.
Buffers: Reactions are typically carried out in buffered solutions (e.g., phosphate buffer) at physiological pH (around 7.4).
Temperature: Reactions are often conducted at 37°C to mimic physiological conditions
Major Products
The major product of the hydrolysis reaction is 7-amido-4-methylcoumarin (AMC), which exhibits strong fluorescence and can be detected using a fluorometer.
科学研究应用
Z-Val-Val-Arg-AMC HCl is extensively used in various fields of scientific research:
Biochemistry: It serves as a substrate for studying the activity of proteases, particularly cathepsins, in vitro.
Cell Biology: It is used to monitor protease activity in cell lysates and live cells.
Medicine: The compound is employed in the development of diagnostic assays for diseases involving protease dysregulation, such as cancer and neurodegenerative disorders.
Pharmacology: It is used in high-throughput screening assays to identify potential protease inhibitors for therapeutic applications
作用机制
The mechanism of action of Z-Val-Val-Arg-AMC HCl involves the enzymatic cleavage of the amide bond between the peptide and the AMC moiety by proteases. The cleavage releases free AMC, which fluoresces upon excitation. This fluorescence can be quantitatively measured, providing a direct readout of protease activity. The molecular targets are primarily cathepsins and other proteolytic enzymes involved in various biological pathways .
相似化合物的比较
Similar Compounds
Z-Phe-Arg-AMC HCl: Another peptide substrate used for detecting protease activity, particularly cathepsin B and L.
Boc-Val-Leu-Lys-AMC HCl: Used for studying the activity of proteasomes and other proteolytic enzymes.
Ac-DEVD-AMC HCl: A substrate for caspase-3, used in apoptosis research
Uniqueness
Z-Val-Val-Arg-AMC HCl is unique due to its specificity for cathepsins and its high sensitivity in detecting protease activity. Its use of the AMC moiety provides a robust and quantifiable fluorescent readout, making it a valuable tool in various research applications .
属性
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H45N7O7.ClH/c1-19(2)28(40-32(45)29(20(3)4)41-34(46)47-18-22-10-7-6-8-11-22)31(44)39-25(12-9-15-37-33(35)36)30(43)38-23-13-14-24-21(5)16-27(42)48-26(24)17-23;/h6-8,10-11,13-14,16-17,19-20,25,28-29H,9,12,15,18H2,1-5H3,(H,38,43)(H,39,44)(H,40,45)(H,41,46)(H4,35,36,37);1H/t25-,28-,29-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOWQGMTENJNAF-SJJWEBCOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H46ClN7O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[2-Bromo-3-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6298279.png)
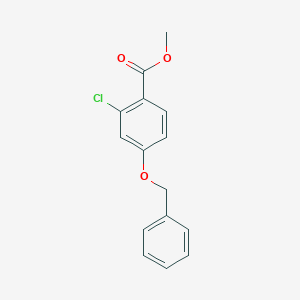

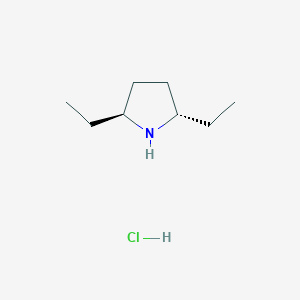

![7-propan-2-yloxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6298304.png)
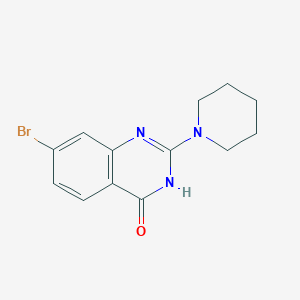
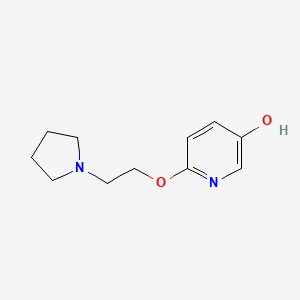
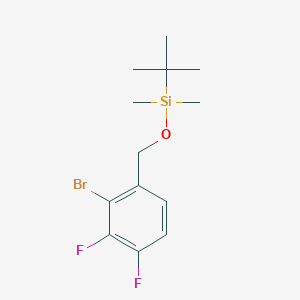
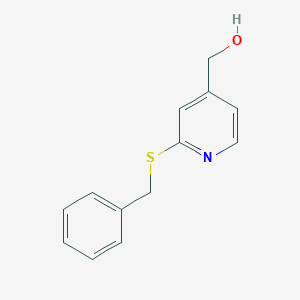
![Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate; 99%](/img/structure/B6298349.png)

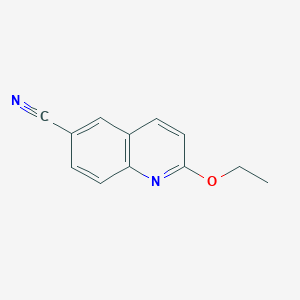
![Ethyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate hydrochloride; 95%](/img/structure/B6298362.png)
